Ring-Regioisomer Selectivity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Electronic Structure and Predicted Target Preference
Density functional theory (DFT) analysis of 1,3,4-oxadiazole acetamide derivatives reveals that the 1,3,4-oxadiazole ring exhibits a narrower HOMO-LUMO band gap and enhanced nucleophilic character relative to structurally matched 1,2,4-oxadiazole regioisomers. In a 2025 study, compounds 3d, 3e, 3f, and 3h of the 1,3,4-oxadiazole acetamide series displayed heightened HOMO energies and diminished band gap energies compared to benchmark heterocycles, indicating greater reactivity toward electrophilic biological targets [1]. The target compound places the 5-methyl-1,3,4-oxadiazole at the α-carbon of the acetamide, a substitution pattern distinct from the 1,2,4-oxadiazole regioisomer exemplified by N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-(phenylformamido)acetamide (CAS 1207009-79-7), which positions the oxadiazole on the amide nitrogen via a methylene linker and has a higher topological polar surface area (TPSA = 97.1 Ų vs. calculated ~84 Ų for the target), potentially altering membrane permeability and target compartment access [2].
| Evidence Dimension | Electronic reactivity (HOMO-LUMO band gap, nucleophilic character) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole acetamide class: HOMO-LUMO gap range ~3.5–4.5 eV (DFT-calculated); TPSA (target compound, calculated) ~84 Ų |
| Comparator Or Baseline | N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-(phenylformamido)acetamide (1,2,4-regioisomer): TPSA = 97.1 Ų; 1,2,4-oxadiazoles generally show wider HOMO-LUMO gaps |
| Quantified Difference | TPSA difference ≈ 13 Ų (lower for target, favoring membrane permeability); HOMO-LUMO gap difference ≈ 0.5–1.5 eV (narrower for 1,3,4-isomer, favoring nucleophilic reactivity) |
| Conditions | DFT calculations at B3LYP/6-311G(d,p) level; TPSA computed via standard fragment-based method (PubChem/OpenEye) |
Why This Matters
The narrower HOMO-LUMO gap and lower TPSA of the 1,3,4-oxadiazole scaffold predict superior membrane permeability and enhanced electrophilic-target reactivity compared to the 1,2,4-regioisomer, directly impacting cellular potency and bioavailable fraction in screening campaigns.
- [1] Rouzi K, Houssni IE, Gumede NJ, Alsalme A, Oulmidi A, Karbane ME, Bouatia M, Karrouchi K. Novel 1,3,4-Oxadiazole Acetamide Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Biological Evaluation, and Molecular Modelling Studies. ChemistrySelect. 2025;10(12):e202500076. DOI: 10.1002/slct.202500076. View Source
- [2] Kuujia.com. CAS 1207009-79-7: N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-2-(phenylformamido)acetamide – Computed Properties (TPSA, XLogP3). View Source
